N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is an organic compound that features a benzofuran ring substituted with a carboxamide group and a trifluoromethoxyphenyl group
Biochemical Analysis
Biochemical Properties
N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide has been synthesized in a series of reactions involving 4-(trifluoromethoxy)phenyl isocyanate and aliphatic diamines . The synthesized compounds have shown promise as inhibitors of human soluble epoxide hydrolase .
Cellular Effects
For instance, some compounds have shown potential in studying biological processes related to aging .
Molecular Mechanism
It is known that compounds containing a 4-(trifluoromethoxy)phenyl group can act as inhibitors of soluble epoxide hydrolase (sEH), potentially via formation of additional hydrogen bonds in the active site of the enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using trifluoromethoxylation reagents, which have been developed to facilitate the incorporation of this group into organic molecules.
Formation of the Carboxamide Group: The carboxamide group is introduced through reactions involving amines and carboxylic acid derivatives, such as acid chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce amines .
Scientific Research Applications
N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing drugs with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as electrochromic devices.
Biological Studies: It is employed in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(trifluoromethoxy)phenyl]urea: This compound also contains a trifluoromethoxyphenyl group and is used as an inhibitor of soluble epoxide hydrolase.
4-(trifluoromethyl)phenol: A simpler compound with a trifluoromethyl group, used in various chemical syntheses.
Uniqueness
N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is unique due to the presence of both a benzofuran ring and a trifluoromethoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)23-12-7-5-11(6-8-12)20-15(21)14-9-10-3-1-2-4-13(10)22-14/h1-9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHDDJVUMPPMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.